An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS No. 934495-35-9). This halogenated aromatic ether is a compound of increasing interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the trifluoromethyl, bromo, and ethoxy substituents. This document aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a substituted aromatic compound featuring a trifluoromethyl group, a bromine atom, and an ethoxy group attached to a benzene ring. The strategic placement of these functional groups makes it a versatile building block in organic synthesis. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. The ethoxy group modulates the electronic properties and solubility of the molecule. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its application in any scientific endeavor. The following table summarizes the key known and predicted properties of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | N/A |
| CAS Number | 934495-35-9 | |
| Molecular Formula | C₉H₈BrF₃O | |
| Molecular Weight | 269.06 g/mol | |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Reactivity
Proposed Synthetic Pathway
A potential synthetic route could involve the etherification of a brominated and trifluoromethylated phenol precursor. The general workflow is depicted in the following diagram:
Caption: Proposed Williamson ether synthesis for 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet experimentally sound, protocol for the synthesis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.
Materials:
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2-Bromo-4-(trifluoromethyl)phenol
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Ethyl iodide (or ethyl bromide)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone (or dimethylformamide)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
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Addition of Ethylating Agent: While stirring, add ethyl iodide (1.2 eq) to the suspension.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography to obtain the desired 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene are not currently available in public databases, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the aromatic protons. A similar compound, 2-bromo-1-ethoxy-4-nitrobenzene, exhibits a triplet for the methyl protons of the ethoxy group around 1.30 ppm and a quartet for the methylene protons around 4.21 ppm[2][3][4]. The aromatic protons will appear as a set of coupled multiplets in the downfield region, with their chemical shifts influenced by the bromo, ethoxy, and trifluoromethyl substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Mass Spectrometry
The mass spectrum will be characterized by a molecular ion peak corresponding to the molecular weight of the compound (269.06 g/mol ). A prominent feature will be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).
Safety and Handling
Based on the Safety Data Sheet for 2-Bromo-1-ethoxy-4-trifluoromethylbenzene, the following hazard statements apply:
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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After contact with skin, wash immediately with plenty of water.
It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to take all necessary precautions to avoid contact with skin and eyes.
Applications in Research and Drug Development
Substituted brominated and trifluoromethylated benzene derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates[1]. The bromine atom serves as a versatile synthetic handle for introducing a wide range of functional groups through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.
The unique substitution pattern of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene makes it a promising scaffold for the development of novel bioactive molecules. The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, along with the steric and electronic effects of the bromine atom, can be fine-tuned to achieve desired biological activities.
Conclusion
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a chemical compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are still emerging, its structural features suggest a wide range of possible applications. This technical guide provides a foundational understanding of its known characteristics and a scientifically grounded prediction of its properties and reactivity, serving as a valuable starting point for researchers and developers.
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